molecular formula C18H30ClNO4 B2495325 1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride CAS No. 1185533-13-4

1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride

Cat. No.: B2495325
CAS No.: 1185533-13-4
M. Wt: 359.89
InChI Key: ZURGVCIRJMGOPS-UHFFFAOYSA-N
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Description

1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a synthetic organic compound characterized by a propan-2-ol backbone substituted with an azepane ring (a seven-membered saturated heterocycle) at the 1-position and a 2,5-dimethoxybenzyloxy group at the 3-position. The hydrochloride salt enhances its solubility and stability for pharmacological applications.

Properties

IUPAC Name

1-(azepan-1-yl)-3-[(2,5-dimethoxyphenyl)methoxy]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-21-17-7-8-18(22-2)15(11-17)13-23-14-16(20)12-19-9-5-3-4-6-10-19;/h7-8,11,16,20H,3-6,9-10,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZURGVCIRJMGOPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)COCC(CN2CCCCCC2)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azepan-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol hydrochloride is a compound with potential therapeutic applications, particularly in the fields of oncology and neurology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H30ClNO4, with a molecular weight of 359.89 g/mol. The compound features an azepane ring, which is a seven-membered saturated nitrogen-containing heterocycle, and a methoxy-substituted benzyl ether moiety that may influence its biological activity.

PropertyValue
Molecular FormulaC18H30ClNO4
Molecular Weight359.89 g/mol
Purity≥95%
SolubilitySoluble in water

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit antitumor properties. For instance, the activity of this compound may be related to its ability to modulate signaling pathways involved in cancer cell proliferation and survival.

Case Study: Antileukemic Activity

A study evaluating similar compounds against lymphoid leukemia L1210 in BDF1 mice demonstrated that structural modifications can significantly enhance antileukemic efficacy. The findings suggested that increased hydrophilicity correlated with stronger antitumor activity, indicating that the physicochemical properties of analogs could inform the design of more effective agents .

Neuropharmacological Effects

The compound's potential neuropharmacological effects are also noteworthy. Research has shown that azepane derivatives can act as modulators of neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions may lead to therapeutic effects in mood disorders and neurodegenerative diseases.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the azepane ring or the benzyl ether moiety can lead to variations in potency and selectivity for specific biological targets.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Hydrophobic substitutionsIncreased antitumor potency
Variations in nitrogen positionAltered receptor binding
Changes in methoxy group positionEnhanced bioavailability

Comparison with Similar Compounds

1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-((2,5-dimethoxybenzyl)oxy)propan-2-ol Hydrochloride

  • Structural Difference : Replaces the azepane ring with a 3-chlorophenylpiperazine group.
  • Pharmacological Implications: Piperazine derivatives are known for high affinity to serotonin (5-HT) and dopamine receptors, but the 3-chloro substitution may enhance alpha-1 adrenoceptor selectivity. This compound is commercially available for research (e.g., ASM Research Chemicals) but lacks published binding or efficacy data in the provided evidence .

(2R,S)-1-(6-Methoxyindol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Structural Difference: Substitutes the azepane with a 2-(2-methoxyphenoxy)ethylamino group and incorporates an indole ring.
  • Pharmacological Activity: Tested for antiarrhythmic, hypotensive, and spasmolytic effects. Demonstrates moderate α1-adrenoceptor binding (Ki ~50 nM) but lower β1-adrenoceptor affinity (Ki >1 µM) . The indole moiety may contribute to spasmolytic activity, which is absent in the azepane-containing target compound.

Analogues with Shared Dimethoxybenzyl Moieties

Methoxamine Hydrochloride (α-(1-Aminoethyl)-2,5-dimethoxybenzyl Alcohol Hydrochloride)

  • Structural Difference: Lacks the propan-2-ol backbone and azepane ring; features a simpler ethanolamine structure.
  • Pharmacological Activity: A selective α1-adrenoceptor agonist, used clinically to treat hypotension.

Bevenopran Hydrochloride (1-((3,4-Dimethoxyphenethyl)amino)-3-(m-tolyloxy)propan-2-ol Hydrochloride)

  • Structural Difference: Replaces the azepane with a 3,4-dimethoxyphenethylamino group and substitutes the 2,5-dimethoxybenzyloxy with m-tolyloxy.
  • Pharmacological Activity: A beta-blocker with mixed α1/β1 antagonism. The shift from 2,5-dimethoxy to 3,4-dimethoxy alters receptor interaction profiles, favoring β-adrenoceptor blockade over α1 effects. This highlights how methoxy group positioning influences selectivity .

Pharmacokinetic and Binding Profile Comparisons

Compound Name Key Structural Features Receptor Affinity (Ki) Pharmacological Activity
Target Compound Azepane, 2,5-dimethoxybenzyloxy Unknown (predicted α1/β1) Hypothesized adrenoceptor modulation
1-(4-(3-Chlorophenyl)piperazin-1-yl) analog 3-Chlorophenylpiperazine Undocumented Research chemical, no clinical data
Methoxamine Hydrochloride 2,5-Dimethoxybenzyl, ethanolamine α1: ~10 nM α1-agonist (vasopressor)
Bevenopran Hydrochloride 3,4-Dimethoxyphenethylamino, m-tolyloxy β1: ~100 nM, α1: ~1 µM Mixed β/α1 antagonist

Key Research Findings and Gaps

  • Structural-Activity Relationships (SAR): The azepane ring’s seven-membered structure may confer improved metabolic stability compared to smaller amines (e.g., piperazine or ethanolamine derivatives), though this remains untested .
  • Receptor Selectivity: The 2,5-dimethoxybenzyl group is associated with α1-adrenoceptor activity, as seen in methoxamine. However, the azepane’s steric bulk could shift selectivity toward β-adrenoceptors, analogous to Bevenopran’s profile .
  • Clinical Potential: Unlike Bevenopran (a known beta-blocker), the target compound lacks documented in vivo studies. Further research is needed to validate its efficacy and safety.

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